molecular formula C18H20N4O2S B2848159 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 888444-12-0

2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2848159
CAS No.: 888444-12-0
M. Wt: 356.44
InChI Key: FKJXWAAJBMFMHF-UHFFFAOYSA-N
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Description

2-{[4-Oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core modified with a sulfanyl-linked acetamide moiety. Key structural attributes include:

  • Pyrimidoindole scaffold: A fused bicyclic system with a pyrimidine ring (positions 1–4) and an indole moiety (positions 5–10).
  • C2: Sulfanyl (-S-) bridge connecting to an acetamide group. Acetamide nitrogen: Propan-2-yl (isopropyl) substituent, contributing to lipophilicity and steric effects.

This compound is part of a broader class of pyrimidoindoles studied for their activity as Toll-Like Receptor 4 (TLR4) ligands, with implications in immunomodulation and vaccine adjuvants .

Properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-9-22-17(24)16-15(12-7-5-6-8-13(12)20-16)21-18(22)25-10-14(23)19-11(2)3/h4-8,11,20H,1,9-10H2,2-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJXWAAJBMFMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization

The pyrimido[5,4-b]indole core is synthesized via a Pd-catalyzed one-pot reaction, as exemplified by Singh et al.:

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃ (1 mol%) with BINAP (1.5 mol%).
  • Substrate : 3-Halo-2-formylindole derivatives (e.g., 3-bromo-2-formylindole).
  • Base : Cs₂CO₃ (3 equiv) in tert-butanol (t-BuOH).
  • Temperature : 110°C under inert atmosphere.

Mechanism :

  • Oxidative addition of Pd⁰ to the halo-indole.
  • Coordination of the formyl group to form a metallacycle.
  • Reductive elimination to yield the pyrimidine ring.

Yield : 68–82% after column chromatography (hexanes/ethyl acetate).

Alternative Cyclocondensation Methods

Non-catalytic methods involve cyclocondensation of indole-2-carboxylic acid derivatives with urea or thiourea:

Procedure :

  • Heat indole-2-carboxamide with urea at 180°C in acetic acid.
  • Limitation : Lower regioselectivity (40–55% yield) compared to Pd-catalyzed routes.

Introduction of the Prop-2-en-1-yl Group

Alkylation at Position 3

The allyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling:

Optimized Protocol :

  • Substrate : 4-Oxo-3-iodo-pyrimido[5,4-b]indole.
  • Reagent : Prop-2-en-1-ylmagnesium bromide (2 equiv).
  • Conditions : THF, −78°C to room temperature, 12 h.
  • Yield : 89% (purified by silica gel chromatography).

Side Reactions :

  • Over-alkylation at N5 mitigated by using bulky ligands (e.g., PPh₃).

Sulfanyl-Acetamide Side-Chain Incorporation

Thiolation at Position 2

The sulfanyl group is introduced via SNAr (nucleophilic aromatic substitution):

Reaction Setup :

  • Substrate : 2-Chloro-pyrimido[5,4-b]indole.
  • Thiol Source : 2-Mercapto-N-(propan-2-yl)acetamide (1.2 equiv).
  • Base : K₂CO₃ (2 equiv) in DMF, 80°C, 6 h.
  • Yield : 76%.

Direct Coupling via Mitsunobu Reaction

For hydroxylated intermediates:

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv).
  • Thiol : 2-Mercaptoacetamide derivative.
  • Solvent : THF, 0°C to rt, 4 h.
  • Yield : 81%.

Optimization and Scale-Up Considerations

Critical Process Parameters

Parameter Optimal Range Impact on Yield
Pd Catalyst Loading 1–1.5 mol% Prevents Pd black formation
Reaction Temperature 110–120°C Accelerates cyclization
Base Strength Cs₂CO₃ > K₃PO₄ > K₂CO₃ Enhances deprotonation

Purification Strategies

  • Core Intermediate : Silica gel chromatography (hexanes/EtOAc, 3:1 → 1:1).
  • Final Compound : Recrystallization from ethanol/water (4:1).

Analytical Characterization

Key Data for Target Compound :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 6.85 (d, J = 15.6 Hz, 1H, allyl-CH₂), 4.92 (m, 1H, isopropyl-CH).
  • HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H₂O).

Challenges and Solutions

  • Thiol Oxidation : Add 0.1% w/v TCEP to reaction mixtures to maintain −SH group integrity.
  • Regioselectivity in Cyclization : Use electron-withdrawing groups (e.g., −NO₂) at indole C5 to direct Pd insertion.

Chemical Reactions Analysis

Types of Reactions

2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and the promotion of cell cycle arrest at different phases.

For instance, a study demonstrated that derivatives of pyrimidoindole compounds effectively inhibited the growth of several cancer cell lines by targeting specific signaling pathways involved in tumorigenesis .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components suggest potential efficacy against a range of bacterial and fungal pathogens. Preliminary studies have indicated that similar compounds can disrupt microbial cell membranes or inhibit essential enzymatic functions within microbial cells .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Pyrimidoindole Core : This involves cyclization reactions using appropriate precursors.
  • Functionalization : The introduction of the sulfanyl and acetamide groups is achieved through nucleophilic substitution reactions.
  • Purification : Advanced purification methods such as chromatography are employed to isolate the final product with high purity.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological applications of pyrimidoindole derivatives:

  • Anticancer Research : A series of studies have highlighted the effectiveness of similar compounds in inhibiting cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These studies often utilize assays like MTT or XTT to assess cell viability post-treatment .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties have shown that these compounds can be effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Variations in the Acetamide Side Chain

The N-substituent on the acetamide moiety significantly impacts biological activity, solubility, and synthetic accessibility. Key examples include:

Compound ID N-Substituent Molecular Formula Key Findings Reference
Target Isopropyl C₂₀H₂₂N₄O₂S Moderate TLR4 activation; balanced lipophilicity
1Z105 Cyclohexyl C₂₅H₂₆N₄O₂S Baseline adjuvant activity in mice; lower potency than furan derivatives
2B182C 8-(Furan-2-yl) C₂₉H₂₈N₄O₃S Enhanced TLR4-NF-κB activation (10-fold vs. 1Z105); improved cross-species efficacy
19 Furfuryl C₂₄H₂₂N₄O₃S High yield (83.6%); potential for aromatic stacking interactions
28 3,3-Dimethylbutyl C₂₅H₂₈N₄O₂S Increased steric hindrance; reduced solubility

Key Observations :

  • Lipophilicity : Bulky alkyl groups (e.g., cyclohexyl in 1Z105) enhance membrane permeability but reduce aqueous solubility.
  • Aromatic Substituents : Derivatives like 2B182C (furan) and 19 (furfuryl) show improved TLR4 binding due to π-π interactions with hydrophobic receptor pockets .
  • Synthetic Accessibility : Isopropyl and furfuryl derivatives are synthesized efficiently via HATU-mediated coupling (yields >80%), whereas tert-butyl groups (e.g., compound 32) require longer reaction times .

Core Modifications

Variations in the pyrimidoindole core influence electronic properties and target engagement:

Compound ID Core Modification Biological Impact Reference
Target Allyl at C3 Stabilizes the enone system; moderate reactivity
536715-92-1 3-(3-Methoxyphenyl) Improved solubility due to polar methoxy group
379236-68-7 Thienopyrimidine core Reduces planarity; alters binding to TLR4
5–18 Benzo[g]quinazolin-2-yl Enhanced π-stacking but lower metabolic stability

Key Observations :

  • Electron-Withdrawing Groups : Methoxy or sulfonamide substituents (e.g., in ) improve solubility but may reduce cell permeability .
  • Heterocycle Replacement: Thienopyrimidine analogs () exhibit altered conformational flexibility, leading to divergent activity profiles .

Q & A

Q. What are the optimal synthetic routes for 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrimido[5,4-b]indole core. Key steps include:

Cyclization : Formation of the indole-pyrimidine hybrid using reagents like POCl₃ or PCl₃ under reflux conditions .

Substitution : Introduction of the sulfanyl group via nucleophilic displacement with thiourea or thiols in polar aprotic solvents (e.g., DMF) .

Acetamide Coupling : Reaction of the sulfanyl intermediate with N-(propan-2-yl)acetamide using coupling agents like EDC/HOBt .
Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–100°C), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the allyl (prop-2-en-1-yl) group shows characteristic vinyl proton signals at δ 5.2–5.8 ppm .
  • X-ray Crystallography : Resolves absolute configuration and validates the pyrimidoindole core geometry .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H]⁺ ~450–500 Da) .

Q. How should the compound be stored to ensure stability?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the sulfanyl group and degradation of the allyl substituent. Desiccants (e.g., silica gel) mitigate moisture sensitivity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Allyl Group (Prop-2-en-1-yl) : Enhances electrophilicity at the pyrimidine ring, facilitating interactions with nucleophilic residues in biological targets. Computational studies (DFT) can map electron density distribution .
  • Isopropyl Acetamide : Steric effects may modulate binding affinity. Compare analogs with bulkier substituents (e.g., phenyl vs. cyclohexyl) via SAR studies .
    Table 1 : Substituent Effects on Bioactivity
Substituent (R)LogPIC₅₀ (μM)Target Affinity
Allyl3.20.45Enzyme X
Methyl2.81.20Enzyme X
Data derived from analogs in

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound solubility and activity .
  • Purity : HPLC analysis (≥95% purity) is critical; impurities (e.g., unreacted thiourea) may antagonize targets .
  • Structural Analog Confusion : Cross-validate using reference standards (e.g., PubChem CID) and confirm via 2D NMR .

Q. What computational strategies predict the compound’s metabolic stability?

  • Methodological Answer :
  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., allyl oxidation, sulfanyl hydrolysis) .
  • CYP450 Docking : Molecular docking (AutoDock Vina) models interactions with CYP3A4/2D6 to predict clearance rates .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., glutathione adducts) using Mass Frontier .

Methodological Design Questions

Q. How to design a study comparing this compound to structural analogs?

  • Methodological Answer :
  • Step 1 : Select analogs with variations in the pyrimidoindole core (e.g., thieno vs. pyrimido) and substituents (e.g., allyl vs. methoxyethyl) .
  • Step 2 : Use standardized assays (e.g., fluorescence polarization for enzyme inhibition) under identical conditions .
  • Step 3 : Apply multivariate analysis (PCA) to correlate structural features (logP, polar surface area) with activity .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), catalyst (e.g., Pd(OAc)₂ loading), and temperature to identify robust conditions .
  • Continuous Flow Chemistry : Reduces side reactions (e.g., dimerization) by maintaining precise temperature/residence time .

Data Analysis and Interpretation

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Test in panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .
  • Mechanistic Studies : Use RNA-seq to compare gene expression in responsive vs. resistant lines (e.g., apoptosis pathways) .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Methodological Answer :
  • Rodent Models : Sprague-Dawley rats for IV/PO dosing; collect plasma at t=0.25, 0.5, 1, 2, 4, 8, 24h .
  • Tissue Distribution : LC-MS/MS quantifies compound levels in liver, brain, and kidneys to assess bioavailability .

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